Leminoprazole - 104340-86-5

Leminoprazole

Catalog Number: EVT-272972
CAS Number: 104340-86-5
Molecular Formula: C19H23N3OS
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leminoprazole, an acid pump inhibitor, has a mucosal protective effect against various experimental gastric lesion.
Source and Classification

Leminoprazole is classified as a benzimidazole derivative and is part of the broader category of PPIs. It functions by irreversibly inhibiting the H,K-ATPase enzyme in the gastric parietal cells, leading to decreased hydrogen ion secretion into the gastric lumen. This compound has been synthesized through various methods that enhance its efficacy and stability compared to other PPIs .

Synthesis Analysis

Methods

The synthesis of leminoprazole involves several chemical reactions that can be categorized into multi-step processes. One common method includes the use of a sulfide precursor compound, which undergoes various transformations to yield the final product. The specific steps often involve:

  1. Formation of Sulfide Precursors: These are crucial for initiating the synthesis.
  2. Cyclization Reactions: These reactions help form the core structure of leminoprazole.
  3. Purification Techniques: Such as chromatography, are employed to isolate and purify the compound after synthesis .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields. The use of biocatalysts has also been explored to enhance the efficiency of certain steps in the synthesis process .

Molecular Structure Analysis

Structure

Leminoprazole has a complex molecular structure characterized by a benzimidazole ring fused with a pyridine moiety. The molecular formula for leminoprazole is C17_{17}H19_{19}N3_{3}O3_{3}S, and its molecular weight is approximately 345.41 g/mol.

Data

The structural data indicate that leminoprazole includes functional groups such as sulfoxide and methoxy groups, which are integral to its pharmacological activity. The three-dimensional conformation plays a critical role in its interaction with the H,K-ATPase enzyme .

Chemical Reactions Analysis

Reactions

Leminoprazole undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Nucleophilic Substitution: Involves the replacement of certain functional groups during synthesis.
  2. Oxidation-Reduction Reactions: Particularly relevant in modifying the sulfur-containing groups in leminoprazole.
  3. Hydrolysis: This reaction can occur during metabolic processes when leminoprazole is administered .

Technical Details

The stability of leminoprazole in acidic environments is a significant factor in its design as a PPI, ensuring that it remains effective in the harsh conditions of the stomach before reaching its target site .

Mechanism of Action

Process

Leminoprazole exerts its pharmacological effects primarily through the inhibition of the H,K-ATPase enzyme located on the luminal membrane of gastric parietal cells. The mechanism involves:

  1. Covalent Binding: Leminoprazole binds irreversibly to cysteine residues on the H,K-ATPase, leading to long-lasting inhibition.
  2. Reduction in Proton Secretion: This binding prevents the exchange of hydrogen ions for potassium ions, significantly reducing gastric acid output.

Data

Studies indicate that leminoprazole can effectively raise intragastric pH levels, thereby providing relief from acid-related disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Leminoprazole typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Leminoprazole is stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 150–160 °C, indicating moderate thermal stability.

Relevant analyses have demonstrated that these properties contribute to its effectiveness as a therapeutic agent .

Applications

Leminoprazole has several scientific uses:

  1. Treatment of Gastroesophageal Reflux Disease (GERD): By reducing acid secretion, it alleviates symptoms associated with GERD.
  2. Prevention of Gastric Ulcers: Its mucosal protective effects make it beneficial in preventing ulcers induced by non-steroidal anti-inflammatory drugs.
  3. Research Applications: Leminoprazole serves as a model compound for studying proton pump inhibition and related pharmacological mechanisms .
Synthesis Methodologies and Process Optimization [1] [3] [6]

Traditional Synthetic Pathways for Leminoprazole Production

The synthesis of Leminoprazole follows a convergent strategy involving pyridine-thioether intermediate formation followed by sulfoxidation. The first stage entails nucleophilic displacement between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole under basic conditions. This reaction typically employs polar aprotic solvents (DMF, NMP) and inorganic bases (K₂CO₃, NaOH) at 50–70°C, achieving sulfide yields exceeding 85% [1] [5]. Critical process parameters include:

  • Stoichiometric control: A 5–10% molar excess of the thiol component drives reaction completion while minimizing disulfide byproducts.
  • Moisture management: Anhydrous conditions prevent hydrolysis of the chloromethyl precursor [1].

The pivotal sulfoxidation employs peroxy acids as oxidants, notably meta-chloroperbenzoic acid (mCPBA) in chlorinated solvents (dichloromethane, chloroform) at –20°C to 0°C. This low-temperature operation suppresses sulfone over-oxidation (<2%) but necessitates rigorous thermal control [1] [4]. Alternative oxidants include sodium hypochlorite (NaOCl) in biphasic systems (water/ethyl acetate) with phase-transfer catalysts like tetrabutylammonium bromide, though enantioselectivity remains unselective in these racemic routes [2] [6].

Table 1: Comparative Oxidant Performance in Traditional Sulfoxidation

OxidantSolvent SystemTemperature (°C)Sulfoxide Yield (%)Sulfone Impurity (%)
mCPBACH₂Cl₂–20 to 078–851.5–2.2
H₂O₂/H₂SO₄MeOH/H₂O2565–728–15
NaOClH₂O/EtOAc (PTC)0–570–753–5
t-BuOOHToluene5068–754–7

Post-oxidation purification leverages solvent-dependent crystallization: Leminoprazole’s low solubility in ethyl acetate/n-heptane mixtures facilitates isolation at >98.5% purity after two crystallizations. However, cumulative yields rarely exceed 65% due to losses during multiple intermediate isolations [4] [5].

Catalytic Asymmetric Oxidation Strategies in Sulfoxide Formation

Enantioselective sulfoxidation overcomes the chiral resolution bottleneck inherent in stoichiometric methods. Metal-based catalysts dominate industrial approaches due to their robust reaction kinetics and tunable stereodirecting environments:

  • Vanadium-Salan Complexes: VO(salan) catalysts (0.5–2 mol%) with H₂O₂ in water/2,2,2-trifluoroethanol achieve 92–96% ee in Leminoprazole synthesis. The aqueous compatibility eliminates chlorinated solvents while providing catalyst recyclability (≥5 cycles). Kinetic resolution occurs via prochiral sulfide differentiation at the oxidant-bound vanadium center [6] [9].
  • Titanium-TADDOLates: Ti(OiPr)₄/(R,R)-TADDOL (3 mol%) with cumene hydroperoxide in toluene affords 88–93% ee. Though highly selective, catalyst moisture sensitivity necessitates anhydrous handling, limiting process robustness [9].
  • Mn(III)-Porphyrin Electrocatalysis: Recent innovations employ manganese porphyrins (0.1 mol%) under electrochemical conditions (0.8 V vs. Ag/AgCl), using O₂ as terminal oxidant. This method achieves 94% ee at 25°C in acetonitrile/water while eliminating chemical oxidants [6].

Organocatalytic approaches offer metal-free alternatives:

  • Chiral Brønsted Acids: BINOL-derived phosphoric acids (5 mol%) activate H₂O₂ via hydrogen-bonding networks, enabling sulfide oxidation at –40°C with 90–95% ee. However, reaction times extend to 24–48 hours [6].
  • Flavin Photocatalysis: Riboflavin tetraacetate (2 mol%) under visible light mediates O₂-driven oxidation, achieving 85% ee with near-quantitative yields in methanol. This merges photocatalysis with asymmetric synthesis but requires specialized photoreactors [6].

Table 2: Asymmetric Catalysts for Leminoprazole Sulfoxide Synthesis

Catalyst SystemOxidantSolventee (%)Reaction Time (h)Key Advantage
VO(salan)H₂O₂TFE/H₂O92–962–4Water-compatible, recyclable
Ti-TADDOLateCumOOHToluene88–936–10High selectivity in non-polar media
Mn-porphyrin (electrochemical)O₂MeCN/H₂O943–5Oxidant-free, mild conditions
Chiral phosphoric acidH₂O₂CHCl₃90–9524–48Metal-free
LiNbMoO₆ composite oxideH₂O₂MeOH99*1.5Suppresses sulfone formation

*Racemic substrate resolved via kinetic resolution [5]

Solid-Phase Reaction Mechanisms for Intermediate Generation

Solid-phase reactions minimize solvent consumption and enhance reaction selectivity through constrained molecular mobility. Two mechanisms prove relevant to Leminoprazole intermediates:

A. Siliceous Mineral Activation

Coal gangue-derived kaolinite (Al₂Si₂O₅(OH)₄) and quartz (SiO₂) transform into reactive silicon species under thermal-chemical activation (650–850°C) with K₂CO₃/CaCO₃ additives. Synchrotron XRD and ²⁹Si MAS-NMR reveal phase transitions:

  • Dehydroxylation: Kaolinite → Metakaolin (500–600°C) via Al-O-Si bond cleavage [8].
  • Carbonate Fusion: K₂CO₃ reacts with SiO₂ forming K₂SiO₃ and CO₂ above 700°C, while CaCO₃ yields CaSiO₃ at 850°C. Kinetic studies show K₂CO₃ increases effective silica yield by 47% versus CaCO₃ due to lower melting point [8].
  • Reactive Intermediate Formation: K₂SiO₃ condenses with Al₂O₃ from metakaolin, producing kalsilite (KAlSiO₄), characterized by ²⁷Al NMR at 60 ppm (AlO₄) [8].

These activated silicates serve as precursors to trifluoroethoxylation reagents, replacing conventional halogenated intermediates.

B. Tribochemical Oxidation

Mechanical force induces solid-state oxidant decomposition during polishing of SiC substrates—a model for mechanochemical drug synthesis. Key phenomena include:

  • Frictional Activation: KClO₃, KMnO₄, or Na₂CO₃·1.5H₂O₂ release atomic oxygen under shear stress at 200–400°C interfacial temperatures [10].
  • Oxide Layer Formation: Oxygen insertion into Si-C bonds generates amorphous SiO₂, detected via XPS at 103.5 eV (Si⁴⁺). Analogous sulfur insertion could occur in Leminoprazole sulfide precursors under ball-milling [10].
  • Reactivity Hierarchy: Na₂CO₃·1.5H₂O₂ > KMnO₄ > KIO₃ > KClO₃ in oxygen transfer efficiency, correlating with bond dissociation energies [10].

Green Chemistry Approaches in Large-Scale Synthesis

Pharmaceutical manufacturing generates 25–100 kg waste/kg API (E-factor), primarily from solvents and auxiliaries. Leminoprazole synthesis adopts three green chemistry principles:

A. Solvent Reduction and Replacement

  • Microwave-Assisted Synthesis: Condensation steps accelerate 5-fold in PEG-400/water mixtures under microwave irradiation (100°C, 20 min), eliminating DMF while maintaining 92% yield [3].
  • Switchable Solvents: Polar solvents like γ-valerolactone dissolve both sulfide intermediates and oxidants, enabling one-pot sulfoxidation without workup. Life-cycle assessment shows 40% lower carbon footprint versus DCM/methanol [3].

B. Catalytic Oxidant Systems

  • H₂O₂-Based Oxidation: 30% H₂O₂ with Na₂WO₄ catalyst (0.5 mol%) in ethanol/water oxidizes sulfides at 50°C, achieving 95% conversion with <0.5% sulfone. The system recovers via aqueous biphasic separation [3] [6].
  • Oxygen Gas as Oxidant: Aerobic oxidation using quinoid catalysts (1-hexylKuQuinone, 2 mol%) in hexafluoroisopropanol (HFIP) gives 89% sulfoxide yield at 25°C. Catalyst recycling reduces oxidant cost by 75% [6].

C. Waste Valorization

  • Byproduct Utilization: HCl from chloromethylpyridine synthesis absorbs into NaOH, producing NaCl for electrolysis, closing the chlorine loop [3].
  • E-Factor Reduction: Continuous flow hydrogenation converts sulfone impurity into pharmaceutically acceptable sulfides, cutting waste 15% [3].

Table 3: Green Metrics Comparison for Leminoprazole Synthesis

MethodE-Factor (kg waste/kg API)PMI (Total kg input/kg API)Solvent Intensity (L/kg API)Carbon Intensity (kg CO₂e/kg API)
Traditional batch87145340310
Microwave/PEG-400326895110
H₂O₂/Na₂WO₄ continuous flow18435275

Abbreviations: PMI = Process Mass Intensity; API = Active Pharmaceutical Ingredient

Properties

CAS Number

104340-86-5

Product Name

Leminoprazole

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Solubility

Soluble in DMSO

Synonyms

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole
leminoprazole
NC 1300-O-3
NC-1300-O-3

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.